2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride
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Overview
Description
2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride is a chemical compound with the molecular formula C9H12ClNO. It is an off-white solid with a molecular weight of 185.65 g/mol . This compound is known for its unique structure, which includes an isoindoline ring system, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride typically involves the reduction of isoindoline derivatives. One common method includes the reduction of isoindoline-1-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The resulting isoindoline-1-ylmethanol is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound back to its parent alcohol form using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Isoindoline-1-carboxylic acid.
Reduction: Isoindoline-1-ylmethanol.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline ring system allows it to mimic the structure of natural substrates or inhibitors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1-carboxylic acid: A precursor in the synthesis of 2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride.
Isoindoline-1-ylmethanol: The parent alcohol form of the compound.
N-substituted isoindolines: Derivatives with various substituents on the nitrogen atom.
Uniqueness
This compound is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and biological interactions. Its versatility as an intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-1-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-6-9-8-4-2-1-3-7(8)5-10-9;/h1-4,9-11H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWXDZZWXMHEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-67-4 |
Source
|
Record name | (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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